3-Tert-butylthiomorpholine

Description

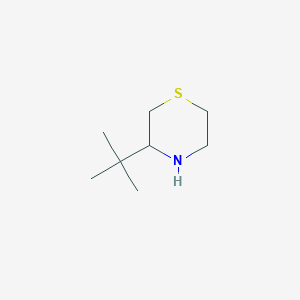

3-Tert-butylthiomorpholine is a thiomorpholine derivative featuring a sulfur atom and a tertiary butyl (-C(CH₃)₃) substituent at the 3-position of the six-membered heterocyclic ring. Thiomorpholine itself is structurally analogous to morpholine but replaces oxygen with sulfur, altering its electronic and steric properties. The tert-butyl group enhances lipophilicity and steric bulk, which can influence solubility, stability, and binding interactions in pharmaceutical or agrochemical applications .

This compound is commercially available (e.g., from CymitQuimica) in quantities ranging from 50 mg to 500 mg, with pricing reflecting its synthetic complexity (e.g., 50 mg for €376; 500 mg for €1,030) .

Properties

IUPAC Name |

3-tert-butylthiomorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NS/c1-8(2,3)7-6-10-5-4-9-7/h7,9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKFOODJUNXXGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CSCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butylthiomorpholine typically involves the reaction of thiomorpholine with tert-butyl halides under basic conditions. One common method is the alkylation of thiomorpholine with tert-butyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 3-Tert-butylthiomorpholine undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to its corresponding thiol derivative using reducing agents such as lithium aluminum hydride.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Alkyl halides, acyl chlorides, sodium hydride, dimethylformamide as solvent

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiomorpholine derivatives

Scientific Research Applications

3-Tert-butylthiomorpholine has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the development of new bioactive molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

Industry: this compound is used in the production of specialty chemicals and as a stabilizer in various industrial processes

Mechanism of Action

The mechanism of action of 3-tert-butylthiomorpholine involves its interaction with specific molecular targets and pathways. The compound’s sulfur atom can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This interaction can result in the inhibition of enzymes or the disruption of cellular processes, contributing to its biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect oxidative stress pathways and cellular signaling mechanisms .

Comparison with Similar Compounds

Comparison with Similar Thiomorpholine Derivatives

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 3-Tert-butylthiomorpholine and related compounds:

Key Observations:

3,3-Dimethylthiomorpholine offers reduced steric bulk compared to tert-butyl, which may enhance solubility but limit applications requiring rigid binding pockets. The sulfone moiety in 3-Cyclobutyl-thiomorpholine 1,1-dioxide hydrochloride increases polarity and hydrogen-bonding capacity, making it suitable for high-resolution crystallography studies .

Price and Accessibility :

- This compound is significantly more cost-effective than 3,3-Dimethylthiomorpholine (€376 vs. €667 for 50 mg), suggesting differences in synthetic routes or commercial demand .

Applications :

Analytical Techniques for Characterization

Biological Activity

3-Tert-butylthiomorpholine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group attached to a thiomorpholine ring. This structural feature contributes to its lipophilicity and potential interactions with biological targets. The compound's molecular formula is .

Biological Activities

1. Antimicrobial Activity

Research indicates that thiomorpholine derivatives exhibit significant antimicrobial properties. A study evaluating various thiomorpholine derivatives found that compounds containing the thiomorpholine moiety displayed notable activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated in relation to its ability to inhibit pro-inflammatory cytokines. In vitro studies demonstrated that this compound could downregulate the expression of inflammatory markers in human cell lines, suggesting its utility in treating inflammatory diseases .

3. Cytotoxicity

The cytotoxic effects of this compound have also been explored. In vitro assays revealed that this compound exhibits cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against MRSA, E. coli | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Studies

Case Study 1: Antimicrobial Evaluation

A study conducted by researchers focused on synthesizing various thiomorpholine derivatives, including this compound. The antimicrobial efficacy was assessed using minimum inhibitory concentration (MIC) assays against several pathogens. Results showed that this compound had an MIC of 8 µg/mL against MRSA, indicating strong antibacterial properties .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory effects were evaluated using a human macrophage cell line treated with lipopolysaccharides (LPS). The addition of this compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) production, highlighting its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.